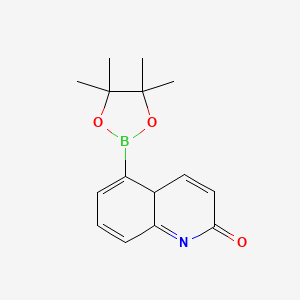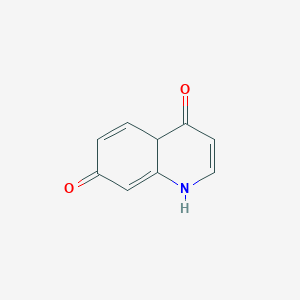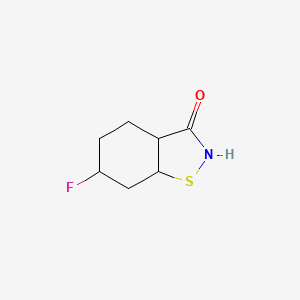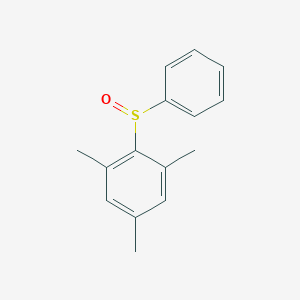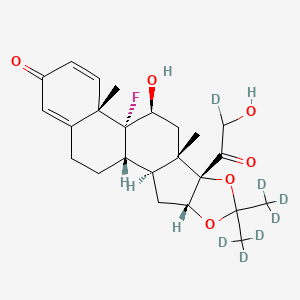
Triamcinolone Acetonide-d7 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triamcinolone acetonide-d7 is a deuterated form of triamcinolone acetonide, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. The deuterium labeling in triamcinolone acetonide-d7 makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone acetonide-d7 involves the incorporation of deuterium atoms into the triamcinolone acetonide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of triamcinolone acetonide-d7 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is carefully monitored to ensure consistency and quality, meeting the stringent requirements for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Triamcinolone acetonide-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of triamcinolone acetonide-d7 can lead to the formation of 21-aldehyde and 17-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Triamcinolone acetonide-d7 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in biological systems. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of corticosteroids in the body.
Biological Research: Helps in understanding the metabolic pathways and interactions of corticosteroids with biological molecules.
Medical Research: Used in the development of new corticosteroid-based therapies and in studying the effects of corticosteroids on various medical conditions.
Industrial Applications: Used in the formulation of advanced pharmaceutical products and in quality control processes .
Wirkmechanismus
Triamcinolone acetonide-d7 exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and interacts with glucocorticoid response elements on DNA. This interaction modulates the expression of various genes involved in inflammatory and immune responses. The molecular targets include cytokines, enzymes, and other proteins involved in the inflammatory process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triamcinolone acetonide: The non-deuterated form, widely used in clinical practice.
Triamcinolone hexacetonide: Another derivative with similar pharmacological properties but different pharmacokinetics.
Prednisone: A corticosteroid with similar anti-inflammatory properties but different potency and side effects
Uniqueness
Triamcinolone acetonide-d7 is unique due to its deuterium labeling, which allows for precise tracking in biological systems without altering its pharmacological properties. This makes it particularly valuable in research settings where accurate measurement and tracking are essential .
Eigenschaften
Molekularformel |
C24H31FO6 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-deuterio-2-hydroxyacetyl)-12-fluoro-11-hydroxy-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,12D/t12?,15-,16-,17-,19+,21-,22-,23-,24+ |
InChI-Schlüssel |
YNDXUCZADRHECN-UJSLXJIRSA-N |
Isomerische SMILES |
[2H]C(C(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
Kanonische SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


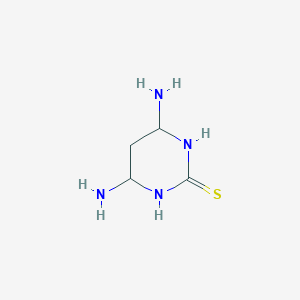

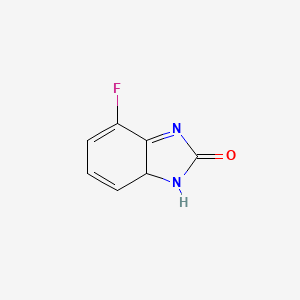
![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)
![11-Benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]tridec-3-en-8-one](/img/structure/B12354942.png)
